molecular formula C15H18N4O2 B2911801 N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide CAS No. 2034309-12-9

N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide

Cat. No.: B2911801
CAS No.: 2034309-12-9
M. Wt: 286.335
InChI Key: LWAXXLRIOGMBTF-UHFFFAOYSA-N
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Description

N-{[5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide is a synthetic organic compound featuring a pyrazole core, a privileged scaffold in medicinal chemistry. Pyrazole-containing compounds are extensively researched due to their wide spectrum of potential biological activities. A review of recent scientific literature indicates that novel pyrazole derivatives are actively investigated for various pharmacological applications, as the pyrazole motif is a common structural component in many bioactive molecules and approved therapeutics . The molecular structure of this compound, which integrates a pyrazole ring linked to a pyridine methylamine via a carboxamide bridge, suggests it is a valuable chemical intermediate or a potential candidate for high-throughput screening in drug discovery programs. Researchers may utilize this compound in the design and synthesis of targeted libraries, or as a key building block in developing potent and selective inhibitors for specific biological pathways. This product is intended for research and laboratory use only by trained professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-19-9-14(8-18-19)13-4-11(5-16-7-13)6-17-15(20)12-2-3-21-10-12/h4-5,7-9,12H,2-3,6,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAXXLRIOGMBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the tetrahydrofuran ring.

    Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Preparation of Pyridine Intermediate: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling Reaction: The pyrazole and pyridine intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of Tetrahydrofuran Ring: The final step involves the formation of the tetrahydrofuran ring through a cyclization reaction, typically using a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automation of reaction steps.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole or pyridine derivatives.

Scientific Research Applications

N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name / ID Key Structural Features Molecular Formula Molecular Weight (g/mol) Notable Functional Groups
N-{[5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide (Target) Pyridine core, 1-methylpyrazole, oxolane-3-carboxamide, methyl linker C₁₆H₁₈N₄O₂* ~314.3* Pyridine, pyrazole, tetrahydrofuran, carboxamide
6-(Cyclopentyloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide Pyridine core, 1-methylpyrazole, nicotinamide, cyclopentyloxy substituent C₂₁H₂₃N₅O₂ 377.4 Pyridine, pyrazole, nicotinamide, cyclopentyl ether
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Thiazole core, pyridine, morpholine, dichlorobenzamide C₂₁H₂₁Cl₂N₅O₂S 470.4 Thiazole, morpholine, benzamide, chloro substituents
N-(5-((Dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) Thiazole core, pyridine, dimethylamine, isonicotinamide C₁₈H₁₈N₆OS 374.4 Thiazole, pyridine, tertiary amine, nicotinamide

Key Observations:

  • Heterocyclic Core: The target compound uses a pyridine scaffold, whereas compounds in (e.g., 4d, 4h) feature thiazole rings.
  • Substituent Flexibility: The oxolane group in the target compound introduces a non-aromatic, oxygen-containing ring, contrasting with the rigid nicotinamide (pyridine-3-carboxamide) in ’s compound . The oxolane may improve solubility relative to purely aromatic systems.
  • Bioactive Moieties: ’s compounds (e.g., 4d, 4h) include chlorinated benzamides and tertiary amines (morpholine, dimethylamine), which are associated with enhanced lipophilicity and membrane permeability . The target compound lacks halogens but retains hydrogen-bonding capacity via the carboxamide.

Physicochemical Properties

  • Melting Points: Compounds in are described as white or yellow solids, though exact melting points are unspecified .
  • Solubility: The oxolane’s ether oxygen and carboxamide may enhance aqueous solubility relative to ’s compound, which has a bulky cyclopentyloxy group increasing hydrophobicity .

Hypothetical Pharmacological Profiles

  • In contrast, ’s thiazole-based compounds may target enzymes like cyclooxygenase or histone deacetylases due to their sulfur-containing cores .
  • Metabolic Stability: The oxolane ring may confer resistance to oxidative metabolism compared to ’s morpholine or piperazine groups, which are prone to N-oxidation .

Biological Activity

N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, a pyridine moiety, and an oxolane carboxamide group. Its molecular formula is C15H18N4O2C_{15}H_{18}N_{4}O_{2} with a molecular weight of 286.33 g/mol. The presence of these heterocycles suggests various biological interactions, potentially leading to therapeutic applications.

Research indicates that compounds similar to this compound may interact with specific enzymes or receptors involved in disease pathways. The biological mechanisms of action can include:

  • Enzyme Inhibition : Compounds in this class may inhibit enzymes that play critical roles in metabolic pathways.
  • Receptor Modulation : The ability to modulate receptor activity can lead to therapeutic effects in various conditions.

In Vitro and In Vivo Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Calcimimetic Activity : Research on structurally related pyrazoles has shown their potential as calcimimetics, which could be beneficial in treating conditions like secondary hyperparathyroidism .
  • Anticancer Properties : Some analogs have demonstrated anticancer activity by inducing apoptosis in cancer cell lines, suggesting that this compound may possess similar properties .

Case Studies

StudyFindings
Study 1 Evaluated the effects of pyrazole derivatives on calcium-sensing receptors; demonstrated potential for managing hyperparathyroidism .
Study 2 Investigated the anticancer properties of pyrazole compounds; indicated that specific modifications enhance cytotoxicity against cancer cells .
Study 3 Assessed binding affinities through molecular docking studies; suggested strong interactions with target proteins involved in metabolic pathways .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the pyrazole and pyridine rings.
  • Coupling reactions to introduce the oxolane group.
  • Final carboxamide formation through amide coupling reactions.

Future Directions

Further research is warranted to optimize the efficacy and safety profiles of this compound. Techniques such as high-throughput screening and structure–activity relationship (SAR) studies will be crucial in identifying its full therapeutic potential.

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